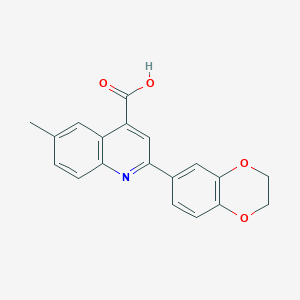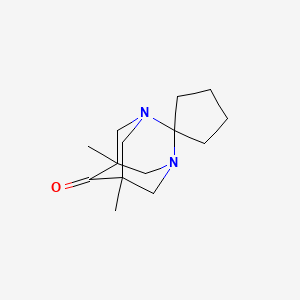
3-(5-bromofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-bromofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a furan ring, a phenylethyl group, and an oxadiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the bromination of furan using bromine in the presence of a catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a suitable precursor, such as a hydrazide, in the presence of a dehydrating agent.
Coupling of the Phenylethyl Group: The phenylethyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-bromofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted furans with various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(5-bromofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-chlorofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole
- 3-(5-methylfuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole
- 3-(5-nitrofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Uniqueness
3-(5-bromofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the furan, phenylethyl, and oxadiazole moieties also contributes to its distinct properties.
Propriétés
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-8-7-11(18-12)14-16-13(19-17-14)9-6-10-4-2-1-3-5-10/h1-5,7-8H,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTBUSDRHDFRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{1-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5559946.png)


![1-{4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethanone](/img/structure/B5559966.png)

![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B5559978.png)
![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5559983.png)
![(1R*,3S*)-7-[(3-fluoro-4-hydroxyphenyl)acetyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5559989.png)
![4-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5559995.png)

![8,9-dimethoxy-5,5-dimethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5560009.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560019.png)
![(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylsulfanylphenyl)methyl]piperidin-4-ol](/img/structure/B5560027.png)
![N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5560048.png)
